Menatetrenone Epoxide

概要

説明

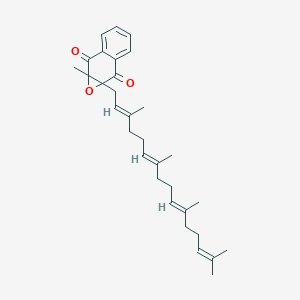

This compound is characterized by the formal epoxidation across the 2,3-double bond of menatetrenone . Menatetrenone Epoxide is a member of the class of tetralins and has significant biological and chemical properties that make it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Menatetrenone Epoxide typically involves the epoxidation of menatetrenone. This process can be achieved using various oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where menatetrenone is subjected to epoxidation under optimized conditions. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

化学反応の分析

Types of Reactions

Menatetrenone Epoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide back to the original menatetrenone or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Peracids, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amino or thiol derivatives of this compound .

科学的研究の応用

Bone Health

Menatetrenone has been extensively studied for its effects on bone metabolism:

- Osteoporosis Treatment : Clinical trials have demonstrated that menatetrenone supplementation can significantly reduce bone loss in postmenopausal women. For instance, a study showed that daily administration of menatetrenone improved bone mineral density (BMD) in participants over a three-year period .

- Mechanism of Action : Menatetrenone enhances osteocalcin synthesis, which is vital for bone mineralization. It also inhibits osteoclast differentiation, thereby reducing bone resorption .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Orimo et al., 1992 | Postmenopausal women | 45 mg/day menatetrenone | Increased BMD |

| Knapen et al., 2013 | Healthy postmenopausal women | Low-dose MK-7 | Decreased bone loss |

Cardiovascular Health

Menatetrenone has shown promise in cardiovascular applications:

- Arterial Stiffness : A randomized clinical trial indicated that menaquinone-7 supplementation improved arterial stiffness in postmenopausal women, suggesting a protective cardiovascular effect .

- Lipid Metabolism : Research on mice demonstrated that MK-4 increased plasma lipid levels, which could be linked to its role in lipid metabolism .

| Study | Model | Intervention | Findings |

|---|---|---|---|

| Knapen et al., 2015 | Postmenopausal women | MK-7 supplementation | Improved arterial stiffness |

| Nature Study, 2021 | LDLr−/− mice | MK-4 treatment | Increased triglycerides and LDL levels |

Anticancer Potential

Menatetrenone and its epoxide have been investigated for their anticancer properties:

- Mechanism : Studies suggest that menadione (a related compound) induces DNA damage in cancer cells through reactive oxygen species (ROS) generation . This mechanism may extend to menatetrenone epoxide, indicating potential therapeutic avenues for cancer treatment.

- In Vitro Studies : Research has shown that vitamin K2 can induce apoptosis in various cancer cell lines, including breast cancer cells .

Methodological Advances

Recent advancements in analytical techniques have facilitated the study of this compound:

作用機序

The mechanism of action of Menatetrenone Epoxide involves its interaction with various molecular targets and pathways. It is known to participate in the vitamin K cycle, where it is converted back to menatetrenone by the enzyme vitamin K epoxide reductase. This cycle is crucial for the activation of certain proteins involved in blood coagulation and bone metabolism .

類似化合物との比較

Similar Compounds

Menatetrenone Epoxide is similar to other vitamin K derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the specific roles of epoxides in biological systems and for developing targeted therapeutic agents .

生物活性

Menatetrenone epoxide, also known as vitamin K2 epoxide, is a derivative of vitamin K2 (menaquinone) that has garnered attention for its biological activities, particularly in the context of cellular metabolism, oxidative stress, and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Metabolism

This compound is part of the vitamin K family, which includes various forms such as phylloquinone (K1) and menaquinones (K2). The metabolic pathway of vitamin K involves conversion to its active forms through a series of enzymatic reactions. Notably, vitamin K epoxide reductase (VKOR) plays a crucial role in converting this compound back to its active quinone form, thereby facilitating the recycling of vitamin K in the body .

Mechanisms of Biological Activity

1. Antioxidant Properties:

this compound exhibits significant antioxidant activity. It participates in redox reactions that can mitigate oxidative stress by scavenging reactive oxygen species (ROS). This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer .

2. DNA Damage and Repair:

Research indicates that this compound can induce oxidative stress leading to DNA damage. It generates ROS that contribute to single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. Studies have shown that exposure to menadione (a related compound) results in increased DNA breaks proportional to concentration . The activation of poly(ADP-ribose) polymerase-1 (PARP-1) is implicated in the cellular response to this damage, suggesting a complex interplay between DNA repair mechanisms and oxidative stress induced by this compound .

Biological Effects in Cell Models

Recent studies have explored the effects of this compound on various cell lines:

| Cell Line | Effect Observed | Concentration |

|---|---|---|

| MCF-7 (Breast Cancer) | Induction of SSBs and DSBs | 15 µM |

| K562 (Chronic Myeloid Leukemia) | Increase in SSBs | Low concentrations |

| Normal Endothelial Cells | Mitochondrial dysfunction and ATP depletion | 50-100 µM |

These findings underscore the compound's dual role as both a potential therapeutic agent and a source of cytotoxicity under certain conditions .

Case Studies and Clinical Implications

Case Study 1: Bone Health

A randomized controlled trial investigated the effects of menaquinone-4 supplementation on bone metabolism in postmenopausal women. Results indicated that supplementation with low doses improved serum osteocalcin levels, suggesting enhanced bone health through increased carboxylation processes facilitated by vitamin K derivatives .

Case Study 2: Cancer Treatment

Another study focused on the antitumor effects of menaquinones, including this compound. The research demonstrated enhanced antitumor activity when combined with novel delivery methods, indicating potential applications in cancer therapy .

特性

IUPAC Name |

7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZHANAISKEZFG-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439848 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72908-86-2 | |

| Record name | Menatetrenone Epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。